Foreword: Understanding the Core of a Widely Utilized Antimicrobial Agent
Foreword: Understanding the Core of a Widely Utilized Antimicrobial Agent
An In-Depth Technical Guide to the Chemical Properties and Structure of 4-Chloro-3,5-dimethylphenol (PCMX)
For the seasoned researcher and the drug development professional, a thorough understanding of a molecule's fundamental characteristics is paramount. This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylphenol, a compound more commonly known in the scientific and industrial communities as para-chloro-meta-xylenol (PCMX) or Chloroxylenol. While the user's query specified "4-Chloro-2,5-xylenol," it is important to clarify that the widely studied and commercially significant isomer is 4-Chloro-3,5-dimethylphenol. This document will focus on this latter, crucial compound, delving into its chemical structure, physicochemical properties, synthesis, and the mechanistic underpinnings of its potent antimicrobial activity. Our approach is to not merely list data, but to provide causal explanations and field-proven insights to empower your research and development endeavors.
Molecular Structure and Chemical Identity
The antimicrobial efficacy and physical behavior of 4-Chloro-3,5-dimethylphenol are intrinsically linked to its molecular architecture. It is a halogenated phenolic compound, specifically a chlorinated xylenol.[1][2] The structure consists of a benzene ring substituted with a hydroxyl group, two methyl groups at positions 3 and 5, and a chlorine atom at position 4. This specific arrangement of substituents is critical to its function.
The phenolic hydroxyl group is the primary site of its acidic nature and a key player in its mechanism of action. The two methyl groups and the chlorine atom contribute to the molecule's lipophilicity, which is crucial for its ability to penetrate microbial cell membranes.[3]
Below is a visualization of the chemical structure of 4-Chloro-3,5-dimethylphenol.
Caption: 2D Structure of 4-Chloro-3,5-dimethylphenol (PCMX).
Key Identifiers:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Chloro-3,5-dimethylphenol is essential for formulation development, predicting its environmental fate, and understanding its biological interactions.
| Property | Value | Source(s) |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Odor | Characteristic phenolic odor | [5] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | 246 °C | [1] |
| Water Solubility | 0.3 g/L (20 °C) | [6] |
| pKa | 9.76 | [1] |
| LogP (Octanol-Water) | 3.27-3.377 | [1] |
Solubility Profile in Organic Solvents: The limited aqueous solubility and higher solubility in organic solvents are key considerations for its formulation in various products. It is freely soluble in alcohols, ethers, and polyglycols.[6][7]
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Source(s) |
| Alcohols | Isopropanol | 25 | 50.0 | [8] |
| Ethanol | Not Specified | 29.0 | [8] | |
| Ketones | Acetone | 15 | 58.0 | [8] |
| Aromatic Hydrocarbons | Toluene | 15 | 7.0 | [8] |
| Benzene | 15 | 6.0 | [8] | |
| Sulfoxides | DMSO | Not Specified | ≥ 10.0 | [8] |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 4-Chloro-3,5-dimethylphenol require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and characteristic. The two methyl groups will appear as a singlet, and due to the symmetry of the molecule, the two aromatic protons will also be a singlet. The hydroxyl proton will be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Expected Chemical Shifts (in CDCl₃):
-
~2.2-2.3 ppm (s, 6H, 2 x CH₃)
-
~4.5-5.5 ppm (s, 1H, -OH)
-
~6.6-6.8 ppm (s, 2H, Ar-H)
-
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
~20-22 ppm (2 x CH₃)
-
~118-120 ppm (C-Cl)
-
~128-130 ppm (Ar-CH)
-
~138-140 ppm (C-CH₃)
-
~152-154 ppm (C-OH)
-
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
Key Vibrational Frequencies:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): A strong peak around 1200-1250 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 156, with a characteristic M+2 peak at m/z 158 with about one-third the intensity, confirming the presence of one chlorine atom.
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the phenolic group, which can lead to poor peak shape in GC, derivatization is often employed to improve chromatographic performance.[9]
Objective: To quantify the concentration of 4-Chloro-3,5-dimethylphenol in a sample matrix.
Principle: The phenolic hydroxyl group is converted to a less polar acetate ester through acetylation. The derivatized analyte is then separated and quantified by GC-MS.
Step-by-Step Methodology:
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., 4-bromophenol) to correct for variations in extraction and analysis.[9]
-
pH Adjustment and Extraction:
-
Acidify the aqueous sample with nitric acid to a pH below the pKa of 4-Chloro-3,5-dimethylphenol (e.g., pH < 2) to ensure it is in its protonated, less polar form.[9]
-
Perform a liquid-liquid extraction with a non-polar organic solvent like toluene or dichloromethane.
-
-
Derivatization (Acetylation):
-
To the extracted organic phase, add an excess of acetic anhydride and a base catalyst (e.g., pyridine or sodium carbonate).[9]
-
Heat the mixture gently (e.g., 60°C for 30 minutes) to drive the reaction to completion.
-
-
Sample Cleanup:
-
Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove excess acetic anhydride and any acidic byproducts.
-
Wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the final extract into the GC-MS.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: A temperature gradient program should be used to ensure good separation, for example, starting at 50°C and ramping to 280°C.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.[10]
-
-
Quantification: Create a calibration curve using standards prepared in the same manner. The concentration of 4-Chloro-3,5-dimethylphenol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis of 4-Chloro-3,5-dimethylphenol
The most common industrial synthesis route involves the direct chlorination of 3,5-dimethylphenol.
Reaction Principle
This is an electrophilic aromatic substitution reaction where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring of 3,5-dimethylphenol. The hydroxyl and two methyl groups are ortho-para directing. Since the para position to the hydroxyl group is open and sterically accessible, chlorination occurs regioselectively at this position.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-Chloro-3,5-dimethylphenol.
Representative Laboratory Protocol
This protocol is based on a copper-catalyzed oxidative chlorination method.[11][12]
Materials:
-
3,5-Dimethylphenol
-
Copper (II) chloride dihydrate (catalyst)
-
Concentrated hydrochloric acid (chlorinating agent)
-
Dichloroethane (solvent)
-
Oxygen gas (oxidizing agent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet tube, combine 3,5-dimethylphenol (1 mole equivalent), copper (II) chloride dihydrate (0.5 mole equivalent), and dichloroethane (approx. 4 mL per gram of phenol).[11]
-
Add concentrated hydrochloric acid (1 mole equivalent).[11]
-
Heat the stirred mixture to 80°C.[11]
-
Once at temperature, begin bubbling oxygen gas through the reaction mixture at a steady rate.
-
Maintain the temperature and stirring for approximately 5 hours. Monitor the reaction's progress by periodically taking small aliquots of the organic phase and analyzing them by GC until the 3,5-dimethylphenol is consumed (typically <0.1% remaining).[11]
-
After the reaction is complete, stop the heating and oxygen flow. Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.
-
Remove the dichloroethane solvent from the organic layer via distillation under reduced pressure.
-
The resulting crude solid is then purified by recrystallization from a minimal amount of hot dichloroethane or chloroform to yield pure 4-Chloro-3,5-dimethylphenol as a white crystalline product.[11]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Mechanism of Antimicrobial Action
The efficacy of 4-Chloro-3,5-dimethylphenol as an antimicrobial agent stems from its ability to disrupt fundamental structures and processes within microbial cells, particularly bacteria.[13] It is most effective against Gram-positive bacteria.[1][14]
Primary Mechanism: Cell Membrane Disruption
-
Adsorption and Penetration: The lipophilic nature of the molecule allows it to partition into the lipid-rich cell membrane of bacteria.
-
Membrane Fluidization: The insertion of 4-Chloro-3,5-dimethylphenol molecules into the lipid bilayer disrupts the ordered structure, increasing membrane fluidity and permeability.[5]
-
Loss of Integrity: This disruption leads to the leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and other small molecules.[1][15]
-
Dissipation of Proton Motive Force: The uncontrolled leakage of ions collapses the electrochemical gradient across the membrane, which is vital for ATP synthesis and transport processes.
Secondary Mechanism: Enzyme Inhibition and Protein Denaturation
-
Once inside the cell, the phenolic hydroxyl group can form hydrogen bonds with and denature various essential enzymes and proteins.[5][14] This inhibits critical metabolic pathways, including nucleic acid and protein synthesis.[5][14]
-
At higher concentrations, widespread coagulation of proteins and nucleic acids occurs, leading to rapid cell death.[14]
Caption: The dual mechanism of action of 4-Chloro-3,5-dimethylphenol.
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency.
| Microorganism | MIC Range (mg/L) | Source(s) |
| Pseudomonas putida | 62.5 - 250 | [15][16] |
| Pseudomonas moorei | 62.5 - 250 | [15][16] |
| Sphingomonas mali | 62.5 - 250 | [15][16] |
| Bacillus subtilis | 62.5 - 250 | [15][16] |
| Staphylococcus aureus | 3.4 (g/L) | [17] |
| Escherichia coli | 3.5 (g/L) | [17] |
| Enterococcus faecalis | 2.5 (g/L) | [17] |
Conclusion: A Versatile and Well-Characterized Antimicrobial
4-Chloro-3,5-dimethylphenol is a compound whose widespread use is firmly grounded in its well-defined chemical properties and robust mechanism of action. Its specific molecular structure confers a balance of lipophilicity and reactive potential that makes it a highly effective agent for disrupting microbial life. For professionals in research and drug development, a deep appreciation of its synthesis, analytical characterization, and the physicochemical principles governing its function is not merely academic—it is the foundation for innovation in formulation, application, and the development of next-generation antimicrobial strategies.
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